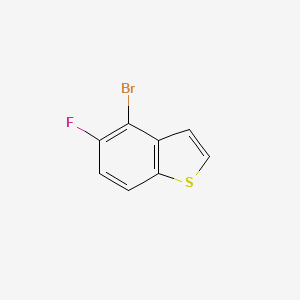

4-Bromo-5-fluoro-1-benzothiophene

CAS No.: 826995-66-8

Cat. No.: VC7860772

Molecular Formula: C8H4BrFS

Molecular Weight: 231.09

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 826995-66-8 |

|---|---|

| Molecular Formula | C8H4BrFS |

| Molecular Weight | 231.09 |

| IUPAC Name | 4-bromo-5-fluoro-1-benzothiophene |

| Standard InChI | InChI=1S/C8H4BrFS/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4H |

| Standard InChI Key | UTTXDQNAXUGSDF-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=CS2)C(=C1F)Br |

| Canonical SMILES | C1=CC2=C(C=CS2)C(=C1F)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Structural Features

4-Bromo-5-fluoro-1-benzothiophene belongs to the benzothiophene family, a class of heterocyclic aromatic compounds featuring a fused benzene and thiophene ring. The compound’s systematic name reflects the positions of its substituents: a bromine atom at the 4th position and a fluorine atom at the 5th position on the benzothiophene scaffold . The molecular structure can be represented in SMILES notation as , highlighting the sulfur atom in the thiophene ring and the halogen substituents.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS RN | 826995-66-8 | |

| Molecular Formula | ||

| Molecular Weight | 231.09 g/mol | |

| Exact Mass | 229.92 g/mol |

Synthesis and Manufacturing

Halogenation Strategies

The synthesis of 4-bromo-5-fluoro-1-benzothiophene likely involves sequential halogenation of a benzothiophene precursor. A common approach for analogous compounds involves:

-

Direct Bromination: Electrophilic aromatic substitution using brominating agents like (NBS) in the presence of a Lewis acid catalyst .

-

Fluorination: Late-stage fluorination via halogen exchange or directed ortho-metalation strategies .

For example, ethyl 4-bromo-5-fluoro-benzothiophene-2-carboxylate (CAS: 2168736-34-1) is synthesized by esterification of the corresponding carboxylic acid followed by purification via column chromatography .

Challenges in Purification

Purification of halogenated benzothiophenes often requires specialized techniques due to their low solubility in polar solvents. High-performance liquid chromatography (HPLC) and recrystallization from non-polar solvents like hexane are commonly employed .

Applications in Pharmaceutical and Materials Science

Role as a Building Block

4-Bromo-5-fluoro-1-benzothiophene is a versatile intermediate in medicinal chemistry. Its derivatives are pivotal in the synthesis of:

-

Antibiotics and Antivirals: The bromine and fluorine atoms enhance binding affinity to biological targets, as seen in compounds under investigation for bacterial and viral infections .

-

Fluorescent Probes: The rigid aromatic structure facilitates π-π stacking interactions, making it suitable for optoelectronic applications .

Table 2: Representative Derivatives and Their Uses

| Derivative | Application | Source |

|---|---|---|

| Methyl 4-bromo-5-fluoro-1-benzothiophene-2-carboxylate | Kinase inhibitor development | |

| Ethyl 4-bromo-5-fluoro-benzothiophene-2-carboxylate | Polymer precursor |

Case Study: Anticancer Research

A 2024 study highlighted ethyl 4-bromo-5-fluoro-benzothiophene-2-carboxylate as a key intermediate in synthesizing inhibitors targeting tyrosine kinases, which are implicated in cancer progression . The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups, enhancing drug-like properties .

Future Research Directions

Expanding Synthetic Methodologies

Developing catalytic, asymmetric methods for introducing halogens could improve yield and selectivity. Photoredox catalysis has shown promise in similar systems .

Exploring Biomedical Applications

Further studies could investigate the compound’s efficacy in targeted drug delivery systems or as a scaffold for PET radiotracers, leveraging the fluorine-18 isotope .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume